

Vevorisertib trihydrochloride solution stability and storage

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Compound of Interest

Compound Name: Vevorisertib trihydrochloride

Cat. No.: B10828103

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Vevorisertib Trihydrochloride Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of **Vevorisertib trihydrochloride** solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid **Vevorisertib trihydrochloride**?

Solid **Vevorisertib trihydrochloride** powder should be stored under specific conditions to ensure its long-term stability. For short-term storage (days to weeks), it is recommended to keep it at 0 - 4°C. For long-term storage (months to years), the compound should be stored at -20°C.[1] It is also advised to store it in a dry, dark environment, away from moisture.[1][2]

2. How should I prepare and store **Vevorisertib trihydrochloride** stock solutions?

It is crucial to follow proper procedures for preparing and storing stock solutions to maintain the compound's activity. **Vevorisertib trihydrochloride** is soluble in DMSO and water, with a solubility of 100 mg/mL in both solvents.[3][4] It is insoluble in ethanol.[3][4] When preparing

stock solutions, it is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[3]

Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[5]

3. What is the recommended storage duration for stock solutions?

The stability of **Vevorisertib trihydrochloride** stock solutions is dependent on the storage temperature.

Storage Temperature	Duration in DMSO	Duration in Water
4°C	2 weeks[6]	Not specified
-20°C	1 month[5] or 6 months[7]	Not specified
-80°C	6 months[5][6] or 1 year[3]	Not specified

Note: There are some discrepancies in the reported stability at -20°C and -80°C in DMSO among different suppliers. It is advisable to follow the recommendations provided with your specific product lot.

For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[5]

Troubleshooting Guide

Issue: My **Vevorisertib trihydrochloride** solution appears cloudy or has precipitated.

- Cause: This could be due to several factors, including the use of DMSO that has absorbed moisture, exceeding the solubility limit, or improper storage.
- Solution:
 - Ensure you are using fresh, anhydrous DMSO for preparing your stock solution.[3]

- If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[\[5\]](#)
- Confirm that the concentration of your solution does not exceed the solubility limit of 100 mg/mL in DMSO or water.[\[3\]](#)[\[4\]](#)
- Always store your stock solutions as recommended and avoid repeated freeze-thaw cycles by aliquoting.[\[5\]](#)

Issue: I am observing inconsistent results in my experiments.

- Cause: Inconsistent results can stem from the degradation of **Vevorisertib trihydrochloride** in solution.
- Solution:
 - Always prepare fresh working solutions from a properly stored stock solution for each experiment, especially for in vivo studies.[\[5\]](#)
 - If using an aqueous-based buffer for your working solution, be aware that the stability might be reduced compared to DMSO stock solutions. It is recommended to prepare these solutions immediately before use.
 - If you suspect your stock solution has degraded, it is best to prepare a fresh stock from solid compound.

Experimental Protocols

Protocol for Stock Solution Preparation

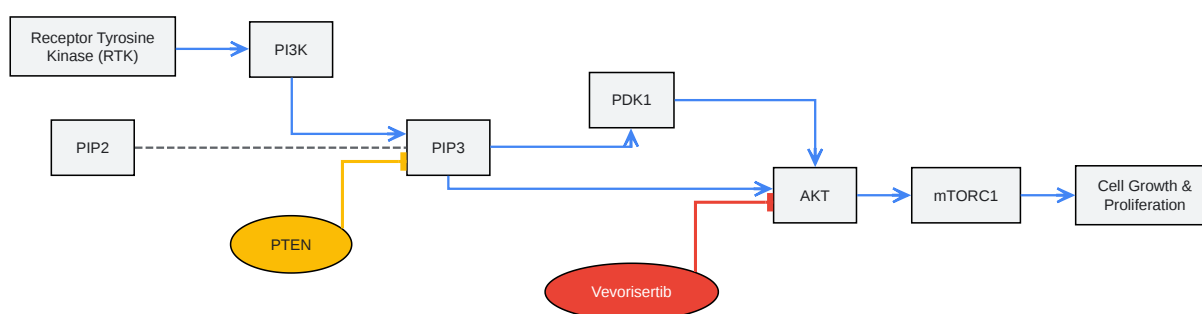
To ensure the reliability of experimental results, a clarified stock solution should be prepared and stored appropriately.

- Solvent Selection: Based on solubility data, select an appropriate solvent. DMSO is a common choice for in vitro studies.[\[3\]](#)
- Preparation:

- Add the desired volume of solvent to the **Vevorisertib trihydrochloride** powder.
- If necessary, vortex, sonicate, or gently heat the solution to ensure complete dissolution.[5]
- Sterilization (for cell-based assays): If using the solution in a sterile environment, filter-sterilize it through a 0.22 μm filter.
- Aliquoting and Storage:
 - Divide the stock solution into smaller, single-use aliquots.
 - Store the aliquots at the recommended temperature (-20°C or -80°C) to prevent degradation from repeated freeze-thaw cycles.[5]

Vevorisertib Mechanism of Action

Vevorisertib is a selective, allosteric pan-AKT inhibitor. It targets AKT1, AKT2, and AKT3, as well as the AKT1-E17K mutant, thereby inhibiting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

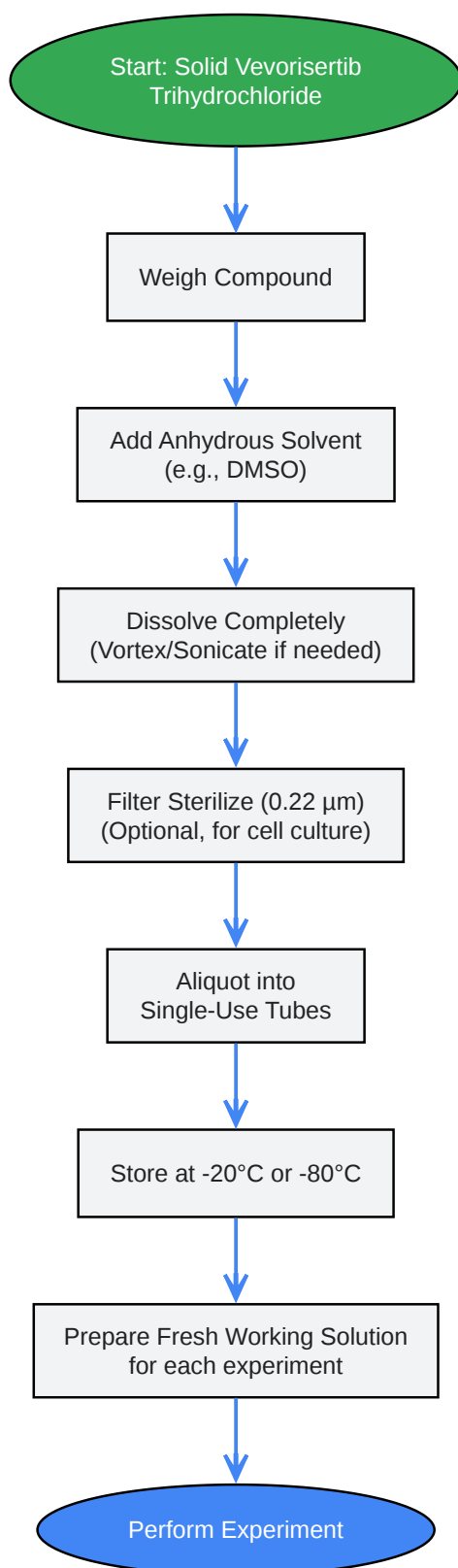


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Caption: Vevorisertib inhibits the PI3K/AKT signaling pathway.

Experimental Workflow: Solution Preparation and Use

The following diagram outlines the recommended workflow for preparing and using **Vevorisertib trihydrochloride** solutions in your experiments.



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Caption: Recommended workflow for Vevorisertib solution preparation.

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